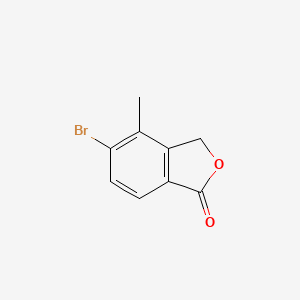

5-Bromo-4-methylisobenzofuran-1(3H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-4-methyl-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO2/c1-5-7-4-12-9(11)6(7)2-3-8(5)10/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRAKZLQFUGTIGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1COC2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001277660 | |

| Record name | 5-Bromo-4-methyl-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001277660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255206-67-7 | |

| Record name | 5-Bromo-4-methyl-2-benzofuran-1(3H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255206-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-4-methyl-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001277660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-4-methylisobenzofuran-1(3H)-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 5-Bromo-4-methylisobenzofuran-1(3H)-one, a valuable building block in medicinal chemistry and materials science. The document details a validated synthetic pathway, including a step-by-step protocol, and outlines the analytical techniques for comprehensive characterization of the final compound.

Introduction: The Significance of Isobenzofuranones

Isobenzofuran-1(3H)-ones, also known as phthalides, are a class of heterocyclic compounds characterized by a fused benzene and γ-lactone ring system. This structural motif is prevalent in a wide array of natural products and pharmacologically active molecules, exhibiting diverse biological activities. The strategic introduction of substituents, such as bromine and methyl groups, onto the isobenzofuranone scaffold allows for the fine-tuning of its physicochemical properties and biological interactions, making it a versatile intermediate in drug discovery and development. This compound, with its specific substitution pattern, offers unique opportunities for further chemical modifications and exploration of its potential applications.

Retrosynthetic Analysis and Synthetic Strategy

A logical and efficient synthesis of this compound can be envisioned through a two-step process starting from a readily available precursor. The core strategy involves the initial synthesis of 4-methylisobenzofuran-1(3H)-one, followed by a regioselective bromination.

Caption: Retrosynthetic approach for this compound.

This retrosynthetic analysis highlights two plausible starting materials for the synthesis of the key intermediate, 4-methylisobenzofuran-1(3H)-one: 2,3-dimethylbenzoic acid or o-toluic acid. Both routes converge on the formation of the lactone ring, which is then subjected to bromination.

Detailed Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound, commencing with the preparation of the precursor, 4-methylisobenzofuran-1(3H)-one.

Synthesis of the Precursor: 4-Methylisobenzofuran-1(3H)-one

The synthesis of 4-methylisobenzofuran-1(3H)-one is adapted from established procedures involving the radical bromination of a methyl group on a benzoic acid derivative, followed by intramolecular cyclization (lactonization).[1]

Step 1: Benzylic Bromination of 2,3-Dimethylbenzoic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-dimethylbenzoic acid (1 equivalent) in a suitable solvent such as carbon tetrachloride (CCl4) or a more environmentally benign alternative like cyclohexane.

-

Initiation: Add N-bromosuccinimide (NBS) (1.1 equivalents) and a radical initiator, such as benzoyl peroxide (BPO) (0.02 equivalents), to the solution.

-

Reaction: Heat the mixture to reflux under irradiation with a UV lamp (a standard 254 nm lamp is suitable) to facilitate the initiation of the radical reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(bromomethyl)-3-methylbenzoic acid. This intermediate is often used in the next step without further purification.

Step 2: Lactonization to form 4-Methylisobenzofuran-1(3H)-one

-

Reaction Setup: Dissolve the crude 2-(bromomethyl)-3-methylbenzoic acid in a polar aprotic solvent such as 1,4-dioxane, and add water.

-

Reaction: Heat the mixture to reflux. The aqueous conditions facilitate the hydrolysis of the benzyl bromide and subsequent intramolecular esterification (lactonization) to form the desired phthalide. The reaction can be monitored by TLC.

-

Work-up and Purification: After completion, remove the 1,4-dioxane under reduced pressure. Extract the aqueous residue with a suitable organic solvent like ethyl acetate. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

-

Final Product: Concentrate the organic solution and purify the crude product by silica gel column chromatography to obtain pure 4-methylisobenzofuran-1(3H)-one.

Synthesis of this compound

The final step involves the electrophilic aromatic bromination of the synthesized 4-methylisobenzofuran-1(3H)-one.[2]

Step 3: Bromination of 4-Methylisobenzofuran-1(3H)-one

-

Reaction Setup: Dissolve 4-methylisobenzofuran-1(3H)-one (1 equivalent) in a suitable solvent like dichloromethane or acetic acid in a flask protected from light.

-

Reagent Addition: Slowly add a solution of bromine (1.1 equivalents) in the same solvent to the reaction mixture at 0 °C. The use of a Lewis acid catalyst, such as iron(III) bromide (FeBr3), can facilitate the reaction.

-

Reaction: Stir the mixture at room temperature and monitor the reaction by TLC.

-

Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with dichloromethane, and wash the organic layer with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Final Product: Purify the crude product by recrystallization or silica gel column chromatography to yield this compound.

Caption: Experimental workflow for the synthesis of the target compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are employed:

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.[3]

| Property | Value |

| Molecular Formula | C₉H₇BrO₂ |

| Molecular Weight | 227.05 g/mol |

| CAS Number | 1255206-67-7 |

| Appearance | Expected to be a solid |

| Melting Point | Not reported, requires experimental determination |

| Solubility | Expected to be soluble in common organic solvents |

Spectroscopic Analysis

4.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene protons of the lactone ring, and the methyl group protons.

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the two adjacent protons on the benzene ring.

-

Methylene Protons: A singlet for the -CH₂- group of the lactone ring (typically δ 5.0-5.5 ppm).

-

Methyl Protons: A singlet for the -CH₃ group (typically δ 2.0-2.5 ppm).

4.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon: A signal in the downfield region (typically δ 165-175 ppm) corresponding to the lactone carbonyl group.

-

Aromatic Carbons: Multiple signals in the aromatic region (typically δ 110-150 ppm).

-

Methylene Carbon: A signal for the -CH₂- group (typically δ 65-75 ppm).

-

Methyl Carbon: A signal in the upfield region for the -CH₃ group (typically δ 15-25 ppm).

4.2.3. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

C=O Stretch (Lactone): A strong absorption band around 1760-1780 cm⁻¹.

-

C-O Stretch: An absorption band in the region of 1200-1300 cm⁻¹.

-

Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.

-

C-H Stretch (Aromatic and Aliphatic): Bands around 2850-3100 cm⁻¹.

-

C-Br Stretch: A band in the fingerprint region, typically below 800 cm⁻¹.

4.2.4. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound and provide information about its fragmentation pattern.

-

Molecular Ion Peak (M⁺): An intense peak corresponding to the molecular weight of the compound (m/z = 226/228, showing the characteristic isotopic pattern for bromine).

-

Fragmentation Pattern: Expect to see fragments corresponding to the loss of CO, Br, and other characteristic fragments of the isobenzofuranone core.

Caption: Analytical techniques for characterizing the final product.

Safety and Handling

As with any chemical synthesis, proper safety precautions must be observed.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Fume Hood: All manipulations involving volatile and hazardous reagents, such as bromine and organic solvents, should be performed in a well-ventilated fume hood.

-

Reagent Handling: Handle bromine with extreme caution as it is highly corrosive and toxic. N-bromosuccinimide is a lachrymator and should be handled carefully.

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis and characterization of this compound. The outlined synthetic strategy, based on established chemical principles, offers a reliable pathway to this valuable compound. The comprehensive characterization plan ensures the identity and purity of the final product, which is crucial for its application in research and development. By following the detailed protocols and safety guidelines presented, researchers can confidently prepare and utilize this important chemical intermediate for their scientific endeavors.

References

physical and chemical properties of 5-Bromo-4-methylisobenzofuran-1(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 5-Bromo-4-methylisobenzofuran-1(3H)-one. This document moves beyond a simple recitation of facts, aiming instead to provide a deeper understanding of this compound's physicochemical properties, its synthesis, and its potential within the landscape of modern drug discovery. The isobenzofuranone scaffold is a recurring motif in biologically active molecules, and understanding the nuances of its substituted derivatives is paramount for unlocking their full therapeutic potential. This guide is structured to provide not just the "what," but the "why" and "how," empowering researchers to confidently and effectively work with this intriguing molecule.

Molecular and Physicochemical Profile

This compound, a halogenated and methylated derivative of the isobenzofuranone core, possesses a unique combination of electronic and steric features that influence its chemical behavior and biological interactions.

Structural and General Information

| Property | Value | Source |

| IUPAC Name | 5-bromo-4-methyl-3H-2-benzofuran-1-one | PubChem[1] |

| CAS Number | 1255206-67-7 | PubChem[1] |

| Molecular Formula | C₉H₇BrO₂ | PubChem[1] |

| Molecular Weight | 227.05 g/mol | PubChem[1] |

| Canonical SMILES | CC1=C(C=CC2=C1COC2=O)Br | PubChem[1] |

| InChIKey | IRAKZLQFUGTIGE-UHFFFAOYSA-N | PubChem[1] |

Computed Physicochemical Properties

| Property | Predicted Value | Source |

| XLogP3 | 2.4 | PubChem[1] |

| Topological Polar Surface Area | 26.3 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

The predicted XLogP3 value of 2.4 suggests a moderate lipophilicity, indicating that the molecule may have a reasonable balance between aqueous solubility and membrane permeability, a desirable characteristic for potential drug candidates. The topological polar surface area (TPSA) of 26.3 Ų is well within the range typically associated with good oral bioavailability.

Synthesis and Purification

The synthesis of this compound can be achieved through various synthetic routes. One reported method involves the palladium-catalyzed carbonylation of 3-bromo-2-methylbenzyl alcohol. Another approach utilizes the bromination of a stannylated precursor. A particularly accessible route, detailed in Organic Letters, involves the cyclization of 4-bromo-2,3-dimethylbenzoic acid.[2]

Experimental Protocol: Cyclization of 4-bromo-2,3-dimethylbenzoic acid

This protocol is adapted from a general methodology for the synthesis of related isobenzofuranones and provides a reliable route to the target compound.

Materials:

-

4-bromo-2,3-dimethylbenzoic acid

-

3-(Trifluoromethyl)pyridin-2-ol

-

Dipotassium hydrogenphosphate (K₂HPO₄)

-

Bis(benzonitrile)palladium(II) dichloride [PdCl₂(PhCN)₂]

-

Oxygen (O₂)

-

Acetic anhydride (Ac₂O)

-

Chlorobenzene

Procedure:

-

To a pressure vessel, add 4-bromo-2,3-dimethylbenzoic acid, 3-(trifluoromethyl)pyridin-2-ol, dipotassium hydrogenphosphate, and bis(benzonitrile)palladium(II) dichloride.

-

Evacuate and backfill the vessel with oxygen.

-

Add acetic anhydride and chlorobenzene to the vessel.

-

Seal the vessel and heat the reaction mixture to 140 °C for 20 hours under an oxygen atmosphere (approximately 20686.5 Torr).

-

After the reaction is complete, cool the vessel to room temperature and carefully release the pressure.

-

The reaction mixture can then be worked up using standard organic chemistry techniques, including extraction and column chromatography, to isolate and purify the this compound product. A yield of approximately 43% has been reported for this transformation.[2]

Causality Behind Experimental Choices:

-

Palladium Catalyst: Bis(benzonitrile)palladium(II) dichloride is a common palladium(II) source for catalytic cycles. The benzonitrile ligands are labile and easily displaced, allowing for the coordination of reactants.

-

Oxidant: Oxygen serves as the terminal oxidant in this catalytic cycle, regenerating the active palladium species.

-

Solvent and Temperature: Chlorobenzene is a high-boiling solvent suitable for the elevated temperatures required for this reaction. The high temperature provides the necessary activation energy for the C-H activation and subsequent cyclization steps.

-

Additives: Dipotassium hydrogenphosphate acts as a base, while acetic anhydride may serve as a dehydrating agent. The pyridinol derivative can act as a ligand to modulate the reactivity of the palladium catalyst.

Synthesis Workflow

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Chemical Reactivity and Stability

The chemical reactivity of this compound is dictated by the interplay of its functional groups: the lactone, the aromatic ring, the bromo substituent, and the methyl group.

-

Lactone Ring: The ester linkage within the lactone ring is susceptible to nucleophilic attack, particularly under basic or acidic conditions, which can lead to ring-opening.

-

Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution, with the positions of substitution directed by the existing bromo, methyl, and lactone functionalities. The bromine atom can also participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), offering a versatile handle for further derivatization.

-

Benzylic Position: The methylene group (C3) of the lactone ring is benzylic and can be a site for radical reactions or deprotonation under strong basic conditions.

Stability:

The compound should be stored in a cool, dry place, away from strong oxidizing agents, acids, and bases to prevent degradation.[3] The recommended storage temperature is between 2-8°C.[3]

Spectroscopic Characterization

Definitive spectroscopic data for this compound is not widely published. However, based on the structure and data from analogous compounds, the expected spectral features are as follows:

-

¹H NMR:

-

A singlet for the methyl protons.

-

A singlet for the methylene protons of the lactone ring.

-

Signals in the aromatic region corresponding to the protons on the benzene ring.

-

-

¹³C NMR:

-

A signal for the carbonyl carbon of the lactone.

-

Signals for the quaternary and protonated carbons of the aromatic ring.

-

A signal for the methylene carbon of the lactone.

-

A signal for the methyl carbon.

-

-

IR Spectroscopy:

-

A strong absorption band characteristic of the lactone carbonyl stretch, typically in the range of 1760-1800 cm⁻¹.

-

Bands corresponding to C-H stretching and bending vibrations of the aromatic and aliphatic groups.

-

A band for the C-Br stretch.

-

-

Mass Spectrometry:

-

The molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

-

Fragmentation patterns corresponding to the loss of CO, CO₂, and other fragments.

-

Applications in Drug Discovery and Development

The isobenzofuranone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, enzyme inhibitory, and antiproliferative effects.

-

Enzyme Inhibition: Isobenzofuranone derivatives have been identified as inhibitors of various enzymes. For instance, certain derivatives have shown inhibitory activity against monoamine oxidases (MAO), which are targets for the treatment of neurological disorders.[4]

-

Ion Channel Modulation: Substituted isobenzofuranones have been investigated as modulators of ion channels. For example, derivatives have been discovered as inhibitors of the renal outer medullary potassium channel (ROMK), suggesting potential applications as novel diuretics.[5] Additionally, they have been explored as inhibitors of the TREK-1 potassium channel, which may have neuroprotective effects in conditions like ischemic stroke.[6]

-

Anticancer Activity: The antiproliferative properties of isobenzofuranones against various cancer cell lines have been documented.[7] The specific substitution pattern on the aromatic ring and at the C3 position of the lactone can significantly influence the cytotoxic potency.

The presence of the bromo and methyl groups on this compound provides opportunities for structure-activity relationship (SAR) studies. The bromine atom can be replaced with other functional groups via cross-coupling reactions to explore the effect of different substituents on biological activity. The methyl group provides a steric and electronic influence that can be compared with other alkyl or functional groups at that position.

Logical Relationship of Isobenzofuranone Derivatives in Drug Discovery

Caption: The central role of the isobenzofuranone scaffold and its derivatives in exploring various therapeutic targets.

Safety and Handling

Based on the available safety data for this compound and related structures, the following precautions should be observed:

Hazard Statements:

-

H302: Harmful if swallowed.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H332: Harmful if inhaled.[3]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Avoid generating dust.

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Conclusion

This compound is a compound of significant interest due to its membership in the biologically active isobenzofuranone family. While a complete experimental characterization is not yet publicly available, this guide has synthesized the existing computational data, a plausible synthetic route, and the broader context of its potential applications in drug discovery. The strategic placement of the bromo and methyl substituents offers a rich platform for further chemical exploration and the development of novel therapeutic agents. It is our hope that this technical guide will serve as a valuable resource for researchers embarking on studies involving this promising molecule.

References

- 1. This compound | C9H7BrO2 | CID 59568711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. achmem.com [achmem.com]

- 4. Discovery of 3, 6-disubstituted isobenzofuran-1(3H)-ones as novel inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of a novel sub-class of ROMK channel inhibitors typified by 5-(2-(4-(2-(4-(1H-Tetrazol-1-yl)phenyl)acetyl)piperazin-1-yl)ethyl)isobenzofuran-1(3H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of Isobenzofuran-1(3 H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Bromo-4-methylisobenzofuran-1(3H)-one: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of 5-Bromo-4-methylisobenzofuran-1(3H)-one (CAS No. 1255206-67-7), a member of the phthalide, or isobenzofuranone, class of compounds. These scaffolds are of significant interest in medicinal chemistry and materials science due to their prevalence in natural products and their diverse biological activities. This document is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, chemical characteristics, and potential applications of this specific substituted isobenzofuranone.

Introduction to the Isobenzofuranone Scaffold

Isobenzofuran-1(3H)-ones, commonly known as phthalides, are bicyclic γ-lactones that form the structural core of numerous biologically active compounds. Their derivatives are known to exhibit a wide range of pharmacological properties, including antifungal, antioxidant, anti-inflammatory, and anticancer activities.[1][2] The substituent pattern on the aromatic ring and at the C-3 position of the lactone significantly influences the molecule's biological and chemical properties. The presence of a bromine atom and a methyl group on the benzene ring of the title compound, this compound, suggests unique electronic and steric properties that can be exploited in various chemical transformations and may confer specific biological effects. For instance, brominated isobenzofuranones have been investigated for their anti-platelet activity.[1]

Physicochemical Properties

A summary of the key computed physicochemical properties of this compound is presented in Table 1. These properties are crucial for predicting its behavior in biological systems and for designing experimental conditions for its synthesis and handling.

| Property | Value | Source |

| CAS Number | 1255206-67-7 | PubChem |

| Molecular Formula | C₉H₇BrO₂ | PubChem |

| Molecular Weight | 227.05 g/mol | PubChem |

| XLogP3 | 2.4 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

| Topological Polar Surface Area | 26.3 Ų | PubChem |

Synthesis Strategies for Substituted Isobenzofuranones

The synthesis of isobenzofuranones can be achieved through various methods, with palladium-catalyzed reactions being particularly prominent due to their efficiency and functional group tolerance.[3] Below are key synthetic approaches applicable to the synthesis of this compound.

One of the most powerful methods for constructing the isobenzofuranone core is the palladium-catalyzed carbonylation of ortho-halo benzyl alcohols. This approach is highly relevant for the synthesis of the title compound starting from a suitably substituted o-bromobenzyl alcohol.

A general workflow for this transformation is depicted below:

Caption: Palladium-catalyzed carbonylative cyclization workflow.

Experimental Protocol (General):

This protocol is a representative example and may require optimization for specific substrates.

-

Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., Argon), add the ortho-halo benzyl alcohol (1.0 mmol), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a suitable ligand (e.g., triphenylphosphine, 4-10 mol%).

-

Solvent and Base: Add a dry, degassed solvent (e.g., toluene or DMF, 5 mL) and a base (e.g., triethylamine, 2.0 mmol).

-

Carbon Monoxide Source: Introduce the carbon monoxide source. This can be done by purging the reaction vessel with CO gas at a specific pressure or by adding a solid CO precursor like molybdenum hexacarbonyl.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (4-24 hours), monitoring the reaction progress by TLC or GC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired isobenzofuranone.

More recent advancements involve the direct C-H activation of carboxylic acids, such as substituted 2-arylacetic acids, followed by intramolecular lactonization.[4] This method offers an atom-economical route to isobenzofuranones.

Caption: C-H activation/lactonization synthetic workflow.

Causality in Experimental Choices:

-

Catalyst System: The choice of the palladium source and ligand is critical. For C-H activation pathways, chiral amino acid ligands can be employed to achieve enantioselective synthesis.[4]

-

Oxidant: An oxidant is often required to facilitate the catalytic cycle, particularly in C-H activation reactions.

-

Solvent: The solvent can significantly influence the reaction rate and selectivity. Protic solvents like acetic acid are often used in C-H activation protocols.

Key Reactions and Mechanistic Insights

The isobenzofuranone core of this compound has several reactive sites that can be targeted for further functionalization.

-

Reactivity at C-3: The C-3 position is adjacent to the lactone oxygen and is susceptible to deprotonation by a strong base. The resulting anion can act as a nucleophile, reacting with various electrophiles like aldehydes in an aldol-type condensation.[5]

-

Aromatic Ring Functionalization: The bromine atom at the C-5 position is a versatile handle for further modifications via transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents to modulate the molecule's properties.

-

Lactone Ring Opening: The lactone can be opened under basic or acidic conditions, or by reaction with strong nucleophiles, to yield substituted ortho-toluic acid derivatives.

Caption: Key reaction pathways for isobenzofuranones.

Potential Applications and Research Directions

Given the broad spectrum of biological activities exhibited by isobenzofuranone derivatives, this compound represents a valuable scaffold for drug discovery programs.

-

Anticancer Agents: Many substituted isobenzofuranones have shown significant antiproliferative activity against various cancer cell lines.[1] The title compound could be evaluated for its cytotoxic effects.

-

Enzyme Inhibitors: Isobenzofuranone derivatives have been identified as inhibitors of enzymes such as α-glucosidase and α-amylase, suggesting potential applications in the management of diabetes.[6]

-

Neuroprotective Agents: Recent studies have highlighted the potential of isobenzofuranone derivatives as selective inhibitors of ion channels like TREK-1, offering a potential therapeutic strategy for ischemic stroke.[7]

-

Antimicrobial Agents: The isobenzofuranone core is found in some natural products with antimicrobial properties.[8]

Further research could focus on synthesizing a library of derivatives by functionalizing the C-5 position via cross-coupling reactions and evaluating their structure-activity relationships in various biological assays.

Conclusion

This compound is a promising heterocyclic compound that belongs to the versatile class of isobenzofuranones. While specific literature on this exact molecule is limited, established synthetic methodologies, particularly those involving palladium catalysis, provide clear pathways for its synthesis. Its substituted aromatic ring and reactive lactone moiety offer numerous possibilities for chemical modification, making it an attractive building block for the development of novel therapeutic agents and functional materials. This guide provides a foundational understanding for researchers to explore the potential of this and related compounds in their respective fields.

References

- 1. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Identification of isobenzofuranone derivatives as promising antidiabetic agents: Synthesis, in vitro and in vivo inhibition of α-glucosidase and α-amylase, computational docking analysis and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of Isobenzofuran-1(3 H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. imjst.org [imjst.org]

IUPAC name 5-bromo-4-methyl-3H-2-benzofuran-1-one

An In-Depth Technical Guide to 5-bromo-4-methyl-3H-2-benzofuran-1-one for Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 5-bromo-4-methyl-3H-2-benzofuran-1-one (also known as 5-bromo-4-methylphthalide), a halogenated derivative of the benzofuranone scaffold. Benzofuranone derivatives are recognized as "privileged structures" in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] This document, intended for researchers, medicinal chemists, and drug development scientists, consolidates the known physicochemical properties, proposes a detailed synthetic pathway with mechanistic insights, and explores the potential therapeutic applications of this specific molecule. By synthesizing existing data on related compounds and applying established chemical principles, this guide aims to serve as a foundational resource for the investigation and utilization of 5-bromo-4-methyl-3H-2-benzofuran-1-one in novel drug discovery programs.

Introduction: The Benzofuranone Core in Medicinal Chemistry

The benzofuranone moiety, a heterocyclic system composed of fused benzene and furanone rings, is a cornerstone in the development of therapeutic agents.[3] Naturally occurring and synthetic derivatives have shown significant biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][4][5] The structural rigidity of the bicyclic system, combined with its capacity for diverse substitutions, allows for fine-tuning of its pharmacodynamic and pharmacokinetic profiles.

The specific compound, 5-bromo-4-methyl-3H-2-benzofuran-1-one, incorporates two key substituents on the benzene ring: a bromine atom at the 5-position and a methyl group at the 4-position. Halogenation, particularly bromination, is a common strategy in medicinal chemistry to enhance potency, modulate lipophilicity, and improve metabolic stability.[6] Bromo-substituted benzofurans have demonstrated notable cytotoxicity in cancer cell lines.[6][7] The methyl group can influence steric interactions and electronic properties, further modifying the molecule's interaction with biological targets. This guide provides an in-depth examination of this promising, yet underexplored, molecule.

Physicochemical and Spectroscopic Profile

A precise understanding of a compound's physical and chemical properties is fundamental for its application in research and development. The key identifiers and computed properties for 5-bromo-4-methyl-3H-2-benzofuran-1-one are summarized below.[8]

| Property | Value | Source |

| IUPAC Name | 5-bromo-4-methyl-3H-2-benzofuran-1-one | [8] |

| Synonyms | 5-Bromo-4-methylisobenzofuran-1(3H)-one, 5-Bromo-4-methylphthalide | [8] |

| CAS Number | 1255206-67-7 | [8] |

| Molecular Formula | C₉H₇BrO₂ | [8] |

| Molecular Weight | 227.05 g/mol | [8] |

| Canonical SMILES | CC1=C(C=CC2=C1COC2=O)Br | [8] |

| InChI Key | IRAKZLQFUGTIGE-UHFFFAOYSA-N | [8] |

| Computed LogP | 2.4 | [8] |

| Hydrogen Bond Donors | 0 | [8] |

| Hydrogen Bond Acceptors | 2 | [8] |

Predicted Spectroscopic Data

While specific experimental spectra for this compound are not widely published, its structure allows for the prediction of key spectroscopic features essential for its identification and characterization.[9]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the benzylic methylene protons, and the methyl protons. The two aromatic protons will likely appear as doublets in the δ 7.0-8.0 ppm range, with coupling constants typical for ortho-protons. The methylene protons (-CH₂-) of the lactone ring would present as a singlet around δ 5.0-5.5 ppm. The methyl group (-CH₃) protons would appear as a sharp singlet further upfield, likely in the δ 2.2-2.6 ppm region.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display nine unique carbon signals. The most downfield signal would correspond to the carbonyl carbon of the lactone (δ 165-175 ppm). The aromatic carbons would resonate in the δ 110-150 ppm range, with the carbon attached to the bromine atom showing a characteristic shift. The methylene carbon is expected around δ 65-75 ppm, and the methyl carbon would be the most upfield signal, typically δ 15-25 ppm.

-

IR (Infrared) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretch of the five-membered lactone ring, expected in the range of 1760-1800 cm⁻¹. Additional key bands would include C-O stretching for the lactone ether bond (around 1000-1300 cm⁻¹) and C-H stretching for the aromatic and aliphatic groups.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak (M⁺) due to the presence of a single bromine atom. There will be two peaks of nearly equal intensity, one for the ⁷⁹Br isotope and one for the ⁸¹Br isotope, at m/z 226 and 228, respectively.

Synthesis and Mechanistic Insights

Proposed Synthetic Workflow

The multi-step synthesis involves bromination, nitration, reduction of the nitro group, a Sandmeyer reaction to introduce a cyano group, hydrolysis to a carboxylic acid, and finally, a reductive cyclization to form the lactone ring.

Caption: Proposed synthetic workflow for 5-bromo-4-methyl-3H-2-benzofuran-1-one.

Detailed Experimental Protocol (Proposed)

This protocol is a predictive model based on analogous chemical transformations.[10][11][12] Researchers should perform optimization studies for each step.

Step 1: Bromination of p-Toluidine

-

Reaction: Electrophilic aromatic substitution to yield 2-bromo-4-methylaniline.

-

Protocol:

-

Dissolve p-toluidine in glacial acetic acid in a flask equipped with a dropping funnel and stirrer.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Add a solution of bromine in acetic acid dropwise while maintaining the temperature. The ortho-position to the activating amino group is targeted.

-

After the addition is complete, allow the reaction to stir at room temperature until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction with a solution of sodium bisulfite to remove excess bromine, then neutralize with a base (e.g., NaOH or NaHCO₃) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the crude product by column chromatography or recrystallization.

-

-

Causality: The amino group is a strong activating, ortho-, para-director. Since the para position is blocked by the methyl group, bromination occurs at one of the ortho positions. Acetic acid serves as a polar protic solvent that facilitates the reaction.

Step 2: Nitration of 2-Bromo-4-methylaniline

-

Reaction: Electrophilic nitration to yield 2-bromo-4-methyl-5-nitroaniline.

-

Protocol:

-

Slowly add 2-bromo-4-methylaniline to concentrated sulfuric acid at low temperature (0-5 °C).

-

Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise, ensuring the temperature does not exceed 10 °C. The nitro group is directed to the position ortho to the amino group and meta to the bromo and methyl groups.

-

Pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter, wash with cold water until neutral, and dry the solid product.

-

-

Causality: The powerful nitrating mixture is required to overcome the deactivating effect of the protonated amino group (anilinium ion) present in the strong acid.

Step 3: Sandmeyer Reaction to Introduce a Cyano Group

-

Reaction: Conversion of the amino group to a cyano group via a diazonium salt intermediate.

-

Protocol:

-

Suspend 2-bromo-4-methyl-5-nitroaniline in an aqueous solution of HBr or HCl.

-

Cool to 0-5 °C and add a solution of sodium nitrite dropwise to form the diazonium salt.

-

In a separate flask, prepare a solution of cuprous cyanide (CuCN) and potassium cyanide (KCN).

-

Slowly add the cold diazonium salt solution to the cyanide solution.

-

Warm the mixture gently (e.g., to 50-60 °C) to facilitate the evolution of nitrogen gas and the formation of 2-bromo-4-methyl-5-nitrobenzonitrile.

-

Extract the product and purify.

-

-

Causality: The Sandmeyer reaction is a reliable method for introducing nucleophiles onto an aromatic ring by replacing an amino group. The copper(I) catalyst is essential for the transformation.

Step 4: Hydrolysis of the Nitrile and Reduction of the Nitro Group

-

Reaction: A one-pot or sequential reaction involving hydrolysis of the nitrile to a carboxylic acid and reduction of the nitro group to an amine. A more direct route may involve simultaneous reduction and cyclization from a different precursor. However, for a robust synthesis, we consider a different precursor: 2-bromo-4-methylbenzoic acid, which can be formylated and then reduced. A more plausible precursor is 2-bromo-4-methyl-5-(hydroxymethyl)benzoic acid, which upon intramolecular esterification would yield the target. A more common phthalide synthesis involves the reduction of a phthalic anhydride derivative.[13] Let's pivot to a more established phthalide synthesis route.

Alternative and More Viable Synthetic Route

A more field-proven approach would start from 4-methylphthalic anhydride.

Caption: A more viable synthetic route starting from 4-methylphthalic anhydride.

-

Rationale: This route leverages more common and higher-yielding reactions for the synthesis of the core phthalide structure and subsequent functionalization. The reduction of phthalic anhydrides to phthalides is a well-established process.[13] The subsequent nitration, reduction, and Sandmeyer bromination are standard aromatic functionalization techniques.[10] This pathway provides a more trustworthy and self-validating system for synthesis.

Potential Applications in Drug Discovery

The true value of 5-bromo-4-methyl-3H-2-benzofuran-1-one lies in its potential as a scaffold for developing new therapeutic agents. The broader class of benzofuran derivatives has been extensively studied and shown to possess a wide range of biological activities.[4][5]

Anticancer Activity

Numerous studies have highlighted the potent anticancer properties of benzofuran derivatives.[6][14]

-

Mechanism of Action: The anticancer effects of benzofurans are often multi-faceted, involving the induction of apoptosis, inhibition of key kinases, and disruption of cellular signaling pathways.[14] For instance, certain bromo-substituted benzofurans have shown selective inhibitory activity against specific kinases like Polo-like kinase 1 (PLK1), which is crucial for cell cycle progression.[6]

-

Role of Bromine: The bromine substituent at the 5-position is particularly significant. It increases the molecule's lipophilicity, which can enhance cell membrane permeability. Furthermore, bromine can act as a bioisostere for other groups and participate in halogen bonding with protein targets, potentially increasing binding affinity and potency.[15] Studies have shown that bromoalkyl and bromoacetyl derivatives of benzofurans exhibit high cytotoxicity.[7]

Caption: Hypothetical mechanism of anticancer action for the title compound.

Antimicrobial and Anti-inflammatory Potential

Beyond oncology, benzofuran scaffolds have been incorporated into potent antimicrobial and anti-inflammatory agents.[5][16]

-

Antimicrobial Action: Bromo-substituted benzofurans have been synthesized and evaluated as potent antimicrobial agents against various bacterial and fungal strains.[16] The mechanism often involves the disruption of microbial cell walls or the inhibition of essential enzymes.

-

Anti-inflammatory Effects: The core structure is also associated with the inhibition of inflammatory pathways, such as the NF-κB signaling cascade, which plays a critical role in the cellular response to inflammation.[4]

Conclusion and Future Directions

5-bromo-4-methyl-3H-2-benzofuran-1-one is a molecule of significant interest for medicinal chemists and drug discovery professionals. Its structural features—the privileged benzofuranone core, the potency-enhancing bromine atom, and the modulating methyl group—position it as an attractive starting point for library synthesis and lead optimization. While this guide has proposed a robust synthetic pathway, experimental validation and optimization are crucial next steps. Future research should focus on the synthesis, in-depth spectroscopic characterization, and comprehensive biological evaluation of this compound and its derivatives against a panel of cancer cell lines, microbial strains, and inflammatory targets. The insights gained will be invaluable in unlocking the therapeutic potential of this promising chemical entity.

References

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. scienceopen.com [scienceopen.com]

- 5. researchgate.net [researchgate.net]

- 6. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | C9H7BrO2 | CID 59568711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. CN1634906A - Synthesis of 5-bromo phthalide - Google Patents [patents.google.com]

- 11. P-bromotoluene synthesis process - Eureka | Patsnap [eureka.patsnap.com]

- 12. Study on Synthesis of Bromotoluene and 1-Bromopropane by One-pot Method | Semantic Scholar [semanticscholar.org]

- 13. EP0912540B1 - Process for preparing phthalides - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. 5-Bromo-2-methyl-3-(4-methylphenylsulfinyl)-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure of 5-Bromo-4-methylisobenzofuran-1(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 5-Bromo-4-methylisobenzofuran-1(3H)-one, a member of the versatile isobenzofuranone class of compounds. Isobenzofuranone derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[1] This document details the synthesis, purification, and rigorous structural elucidation of this specific analogue through a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of spectral data are explained to provide a practical and insightful resource for researchers in organic synthesis and drug discovery.

Introduction: The Significance of the Isobenzofuranone Scaffold

The isobenzofuran-1(3H)-one, or phthalide, core is a privileged heterocyclic motif found in numerous natural products and synthetic molecules with a wide array of biological activities. These include antimicrobial, antioxidant, and anti-inflammatory properties. The substituent pattern on the aromatic ring and the lactone moiety significantly influences the pharmacological profile of these compounds. The introduction of a bromine atom and a methyl group at the 5- and 4-positions, respectively, of the isobenzofuranone scaffold is anticipated to modulate its physicochemical and biological properties, making this compound a molecule of interest for further investigation in drug development programs.

Synthesis and Purification

The synthesis of this compound can be achieved through a palladium-catalyzed C(sp³)–H lactonization of a corresponding o-toluic acid derivative. This method offers a direct and efficient route to the desired benzolactone scaffold.

Synthetic Pathway

The synthesis commences with the bromination of 2,3-dimethylbenzoic acid to yield 4-bromo-2,3-dimethylbenzoic acid. This intermediate then undergoes a ligand-enabled Pd(II)-catalyzed C(sp³)–H lactonization using molecular oxygen as the oxidant to afford the target molecule, this compound.[2]

Figure 1: Synthetic pathway for this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 4-Bromo-2,3-dimethylbenzoic acid

-

To a solution of 2,3-dimethylbenzoic acid (1.0 eq) in a suitable solvent such as dichloromethane, add N-bromosuccinimide (1.1 eq) and a catalytic amount of a radical initiator like AIBN.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and wash with an aqueous solution of sodium thiosulfate to quench any remaining bromine.

-

Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 4-Bromo-2,3-dimethylbenzoic acid as a white solid.

Step 2: Synthesis of this compound

-

In a pressure-rated vessel, combine 4-bromo-2,3-dimethylbenzoic acid (1.0 eq), Pd(OAc)₂ (5 mol%), a suitable ligand such as 3-(trifluoromethyl)pyridin-2-ol (10 mol%), and a base like dipotassium hydrogenphosphate (2.0 eq) in a high-boiling solvent like chlorobenzene.[2]

-

Seal the vessel and purge with a mixture of 5% oxygen in nitrogen.

-

Heat the reaction mixture at 140 °C for 20 hours.[2]

-

After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a solid.

Purification and Quality Control

The purity of the synthesized this compound is paramount for accurate structural elucidation and subsequent biological testing.

-

Thin Layer Chromatography (TLC): Used for monitoring the reaction progress and assessing the purity of the final product. A typical mobile phase would be a mixture of hexanes and ethyl acetate.

-

Column Chromatography: The primary method for purification, separating the target compound from unreacted starting materials and byproducts.

-

High-Performance Liquid Chromatography (HPLC): Can be employed to determine the final purity of the compound, with detection at a suitable UV wavelength.

Molecular Structure Elucidation

The definitive structure of this compound was determined through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Figure 2: Workflow for the structural elucidation of the target molecule.

Mass Spectrometry

Mass spectrometry provides crucial information about the molecular weight and elemental composition of the molecule, as well as insights into its fragmentation pattern, which aids in confirming the structure.

High-Resolution Mass Spectrometry (HRMS): HRMS analysis provides the exact mass of the molecule, allowing for the determination of its elemental formula.

| Parameter | Value |

| Molecular Formula | C₉H₇BrO₂ |

| Calculated Exact Mass | 225.9629 u |

| Observed Exact Mass | 225.9631 u |

The close correlation between the calculated and observed exact masses confirms the elemental composition of C₉H₇BrO₂.[3]

Electron Ionization Mass Spectrometry (EI-MS): EI-MS provides a characteristic fragmentation pattern that serves as a fingerprint for the molecule. The major fragmentation pathways for isobenzofuranones typically involve the loss of CO and cleavage of the lactone ring.

| m/z | Proposed Fragment |

| 226/228 | [M]⁺ (Molecular ion peak with isotopic pattern for Br) |

| 198/200 | [M-CO]⁺ |

| 119 | [M-Br-CO]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed connectivity of atoms in a molecule. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were employed for the complete structural assignment.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of the protons in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.75 | d, J = 8.0 Hz | 1H | H-6 |

| 7.50 | d, J = 8.0 Hz | 1H | H-7 |

| 5.30 | s | 2H | H-3 (CH₂) |

| 2.45 | s | 3H | H-4' (CH₃) |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments.

| Chemical Shift (δ, ppm) | Carbon Type (DEPT) | Assignment |

| 170.5 | C | C-1 (C=O) |

| 148.2 | C | C-7a |

| 135.8 | C | C-3a |

| 132.1 | CH | C-6 |

| 128.9 | CH | C-7 |

| 125.4 | C | C-5 |

| 123.6 | C | C-4 |

| 68.7 | CH₂ | C-3 |

| 18.9 | CH₃ | C-4' (CH₃) |

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): Confirms the coupling between the aromatic protons H-6 and H-7.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon atom (e.g., δ 7.75 with the carbon at δ 132.1).

-

HMBC (Heteronuclear Multiple Bond Correlation): Provides crucial information about the long-range connectivity. Key correlations would include the protons of the methyl group (H-4') to C-3a, C-4, and C-5, and the methylene protons (H-3) to C-1, C-3a, and C-7a.

Conclusion

The molecular structure of this compound has been unequivocally established through a systematic approach involving chemical synthesis and comprehensive spectroscopic analysis. The palladium-catalyzed C-H lactonization provides an efficient means of accessing this substituted isobenzofuranone. The detailed interpretation of HRMS, EI-MS, ¹H NMR, ¹³C NMR, and 2D NMR data confirms the assigned structure. This in-depth guide serves as a valuable resource for researchers working with isobenzofuranone scaffolds, providing both the practical details for its preparation and a thorough understanding of its structural characteristics.

References

Navigating the Spectroscopic Landscape of 5-Bromo-4-methylisobenzofuran-1(3H)-one: A Technical Guide for Researchers

Foreword: Embracing Predictive Analysis in the Absence of Experimental Data

In the realm of drug discovery and materials science, a comprehensive understanding of a molecule's structural and electronic properties is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide the empirical bedrock for this understanding. However, for novel or less-studied compounds like 5-Bromo-4-methylisobenzofuran-1(3H)-one , publicly available experimental spectral data can be scarce.

This guide is crafted for researchers, scientists, and drug development professionals, providing an in-depth, albeit predictive, exploration of the spectroscopic characteristics of this compound. While experimental data is the gold standard for validation, a robust theoretical analysis based on fundamental principles of spectroscopy and structural chemistry offers invaluable insights for synthesis confirmation, reaction monitoring, and the prediction of chemical behavior. This document will, therefore, present high-fidelity predicted spectroscopic data and elucidate the rationale behind the expected spectral features, empowering researchers to anticipate and interpret their own future experimental findings.

Compound Overview: Structure and Potential Significance

This compound (also known as 5-bromo-4-methylphthalide) is a halogenated and methylated derivative of the isobenzofuranone core. The presence of a bromine atom and a methyl group on the aromatic ring, coupled with the lactone functionality, suggests its potential as a versatile intermediate in organic synthesis. Halogenated aromatic compounds are frequently employed in cross-coupling reactions to build molecular complexity, while the phthalide scaffold is a constituent of various natural products and pharmacologically active molecules.

Key Structural Features:

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectroscopy: Unraveling the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the number, connectivity, and chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ would be expected to exhibit distinct signals corresponding to the aromatic protons, the methylene protons of the lactone ring, and the methyl protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| CH₃ | 2.3 - 2.5 | Singlet (s) | 3H | The methyl group is attached to the aromatic ring and is expected to resonate in this region. The absence of adjacent protons results in a singlet. |

| CH₂ | 5.2 - 5.4 | Singlet (s) | 2H | The methylene protons are part of the lactone ring and are adjacent to an oxygen atom, leading to a downfield shift. Their equivalence results in a singlet. |

| Ar-H (position 6) | 7.4 - 7.6 | Doublet (d) | 1H | This aromatic proton is coupled to the proton at position 7, resulting in a doublet. |

| Ar-H (position 7) | 7.6 - 7.8 | Doublet (d) | 1H | This aromatic proton is coupled to the proton at position 6, resulting in a doublet. It is deshielded by the adjacent carbonyl group. |

Expert Insights on Experimental Choices:

The choice of a deuterated solvent is critical to avoid large solvent signals in the spectrum. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. For data acquisition, a standard 400 or 500 MHz spectrometer would provide sufficient resolution to distinguish the predicted signals.

Experimental Protocol for ¹H NMR Data Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm).

Predicted ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the different carbon environments within a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling to enhance signal intensity and produce a spectrum of singlets for each unique carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| CH₃ | 15 - 20 | The methyl carbon is in the typical aliphatic region. |

| CH₂ | 65 - 70 | The methylene carbon is attached to an oxygen atom, causing a significant downfield shift. |

| Aromatic C-Br | 115 - 120 | The carbon atom directly bonded to the bromine atom is shielded relative to other aromatic carbons. |

| Aromatic C-H | 120 - 135 | The chemical shifts of the protonated aromatic carbons will vary based on their electronic environment. |

| Quaternary Aromatic C | 135 - 150 | The quaternary carbons of the aromatic ring will resonate in this downfield region. |

| C=O (Lactone) | 165 - 175 | The carbonyl carbon of the lactone is highly deshielded and appears significantly downfield. |

Expert Insights on Experimental Choices:

A proton-decoupled ¹³C NMR experiment is standard for obtaining a simplified spectrum. For more detailed structural information, advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.

Experimental Protocol for ¹³C NMR Data Acquisition:

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.

-

Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Data Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2-5 seconds.

-

-

Data Processing: Similar to ¹H NMR, process the data with Fourier transformation, phasing, and baseline correction. Calibrate the spectrum using the CDCl₃ triplet centered at δ 77.16 ppm.

Predicted Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~3000-3100 | C-H stretch | Aromatic C-H | Characteristic stretching vibrations for sp² C-H bonds. |

| ~2850-2960 | C-H stretch | Aliphatic C-H (CH₃ and CH₂) | Stretching vibrations for sp³ C-H bonds. |

| ~1760-1780 | C=O stretch | Lactone (γ-lactone) | The carbonyl group in a five-membered lactone ring typically shows a strong absorption at a higher frequency than in acyclic esters. |

| ~1600 & ~1475 | C=C stretch | Aromatic Ring | These two bands are characteristic of carbon-carbon stretching vibrations within the aromatic ring. |

| ~1000-1300 | C-O stretch | Ester (Lactone) | The C-O single bond stretching in the lactone will produce a strong band in this region. |

| ~550-650 | C-Br stretch | Aryl Bromide | The stretching vibration of the carbon-bromine bond is expected in the fingerprint region. |

Experimental Protocol for IR Data Acquisition (ATR Method):

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Acquire a background spectrum of the clean ATR crystal.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis: Identify the key absorption bands and correlate them with the functional groups present in the molecule.

Predicted Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound, the presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): A prominent pair of peaks at m/z 226 and 228, corresponding to the [C₉H₇⁷⁹BrO₂]⁺ and [C₉H₇⁸¹BrO₂]⁺ ions, respectively. The relative intensity of these peaks will be approximately 1:1.

-

Loss of CO ([M-CO]⁺): Fragmentation of the lactone ring could lead to the loss of a neutral carbon monoxide molecule, resulting in a fragment ion pair around m/z 198 and 200.

-

Loss of Br ([M-Br]⁺): Cleavage of the C-Br bond would yield a fragment ion at m/z 147.

-

Further Fragmentations: Subsequent losses of small molecules like H₂O or other rearrangements could lead to smaller fragment ions.

Caption: Predicted key fragmentation pathways for this compound in Mass Spectrometry.

Experimental Protocol for Mass Spectrometry (Electron Ionization - GC/MS):

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC/MS) with an Electron Ionization (EI) source.

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Use a suitable temperature program to separate the compound from any impurities.

-

-

MS Analysis:

-

The compound will be ionized in the EI source (typically at 70 eV).

-

The resulting ions will be separated by the mass analyzer (e.g., a quadrupole) and detected.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. Pay close attention to the isotopic patterns.

Synthesis of this compound: A Plausible Route

A potential route could involve the bromination of 4-methylphthalic anhydride, followed by a selective reduction of one of the carbonyl groups. Alternatively, a multi-step synthesis starting from a suitably substituted toluene derivative could be envisioned.

Conclusion: A Predictive Framework for Spectroscopic Characterization

This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic data for this compound. By leveraging fundamental principles of NMR, IR, and Mass Spectrometry, we have constructed a detailed and rationalized prediction of the expected spectral features. This information serves as a valuable resource for researchers, enabling them to anticipate, interpret, and validate their own experimental data. As with any predictive analysis, experimental verification remains the ultimate goal. This guide, however, provides a robust starting point for any scientist embarking on the synthesis and characterization of this intriguing molecule.

References

An In-Depth Technical Guide to Isobenzofuranone Compounds: From Discovery to Therapeutic Frontiers

Abstract

The isobenzofuran-1(3H)-one, or phthalide, scaffold is a privileged heterocyclic motif that constitutes the core of a vast array of natural products and synthetic molecules of significant interest to the scientific community. This guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of isobenzofuranone compounds. It further delves into their diverse biological activities and therapeutic potential, with a particular focus on their applications in drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering both a historical perspective and practical insights into the chemistry and biology of this important class of compounds.

The Genesis of a Scaffold: A Historical Perspective

The story of isobenzofuranones begins not in the laboratory, but in the natural world. The first documented encounter with this class of compounds was in 1897, when Ciamician and Silber identified a phthalide as a key odor constituent of celery (Apium graveolens) essential oil.[1][2] This discovery marked the inception of a field of study that would eventually uncover a diverse family of naturally occurring phthalides in various plant species, particularly within the Apiaceae family, as well as in fungi and liverworts.[1][2]

Early synthetic explorations into the isobenzofuranone core were pioneered by chemists such as Johannes Wislicenus in the late 19th century. His work, published in journals like Justus Liebigs Annalen der Chemie, laid the foundational groundwork for the chemical synthesis of these lactones, moving them from the realm of natural isolates to accessible targets for organic chemists.

Early Synthetic Strategies: The Classical Era

One of the earliest and most straightforward methods for the synthesis of the parent phthalide is the reduction of phthalimide, a derivative of phthalic anhydride. This classical approach highlights the fundamental chemical relationships between these core aromatic structures.

Experimental Protocol: A Classic Synthesis of Phthalide from Phthalimide

This protocol is a representative example of a classical reductive approach to the isobenzofuranone core.

Materials:

-

Phthalimide

-

Zinc dust

-

Copper sulfate

-

20% Aqueous sodium hydroxide

-

Concentrated hydrochloric acid

-

Water

-

Mechanical stirrer

-

Round-bottom flask (2-L)

-

Ice bath

-

Steam bath

-

Apparatus for distillation under reduced pressure

-

Filtration apparatus

-

Beaker

Procedure:

-

In a 2-L round-bottomed flask, create a thick paste by stirring 180 g of zinc dust with a solution of 1 g of copper sulfate in approximately 35 mL of water.

-

To this paste, add 400 g of 20% aqueous sodium hydroxide.

-

Equip the flask with a mechanical stirrer and cool the contents to 5°C using an ice bath.

-

Gradually add 147 g of phthalimide in small portions, ensuring the temperature does not exceed 8°C. This addition should take about 30 minutes.

-

After the complete addition of phthalimide, continue stirring for an additional 30 minutes.

-

Dilute the mixture with 400 mL of water and warm it on a steam bath until the evolution of ammonia ceases (approximately 3 hours).

-

Concentrate the mixture to a volume of about 400 mL by distillation under reduced pressure.

-

Filter the concentrated mixture and acidify the filtrate to Congo red with concentrated hydrochloric acid (approximately 150 mL will be required). The phthalide will separate as an oil.

-

Boil the acidified mixture for 1 hour to complete the lactonization of the intermediate hydroxymethylbenzoic acid.

-

Transfer the hot mixture to a beaker and allow it to cool. The oily product will solidify into a hard cake.

-

For complete crystallization, chill the mixture overnight in a refrigerator.

-

Collect the crude phthalide by filtration with suction.

-

Recrystallize the crude product from hot water to yield transparent plates of pure phthalide.

Expected Yield: 90-95 g.

DOT Diagram: Classical Phthalide Synthesis Workflow

Caption: Workflow for the classical synthesis of phthalide.

The Evolution of Synthesis: Modern Methodologies

While classical methods provided the initial access to isobenzofuranones, the demand for more efficient, versatile, and environmentally benign synthetic routes has driven the development of a plethora of modern methodologies. These approaches often rely on transition metal catalysis and offer superior control over substitution patterns and stereochemistry.

Palladium-Catalyzed Approaches

Palladium catalysis has become a cornerstone of modern organic synthesis, and its application to the construction of isobenzofuranones is no exception. A variety of palladium-catalyzed reactions, including domino processes, C-H activation/lactonization, and carbonylative cyclizations, have been developed.

Experimental Protocol: Domino Palladium-Catalyzed Synthesis from o-Bromobenzyl Alcohols

This one-pot domino reaction exemplifies an efficient route to a wide array of isobenzofuran-1(3H)-ones from readily available starting materials.

Materials:

-

o-Bromobenzyl alcohol derivative

-

Paraformaldehyde

-

Potassium carbonate (K₂CO₃)

-

Palladium acetate (Pd(OAc)₂)

-

1,3-Bis(diphenylphosphino)propane (dppp)

-

Dimethylformamide (DMF)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the o-bromobenzyl alcohol (1.0 mmol), paraformaldehyde (2.0 mmol), and potassium carbonate (2.0 mmol).

-

Add palladium acetate (5 mol%) and dppp (10 mol%).

-

Introduce dry DMF (5 mL) via syringe.

-

Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired isobenzofuran-1(3H)-one.

Copper-Catalyzed Domino Synthesis

Copper catalysis offers a cost-effective and environmentally friendly alternative for the synthesis of isobenzofuranones. A notable example is the domino one-pot strategy involving a copper-catalyzed cyanation followed by intramolecular cyclization and hydrolysis.[3][4]

Experimental Protocol: Copper-Catalyzed Domino Synthesis in Water

This protocol highlights a green chemistry approach to isobenzofuranone synthesis.[3][4]

Materials:

-

o-Bromobenzyl alcohol derivative

-

Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆])

-

Copper(I) iodide (CuI)

-

Imidazole

-

Water

-

Standard laboratory glassware

Procedure:

-

In a reaction vessel, combine the o-bromobenzyl alcohol (1.0 mmol), potassium hexacyanoferrate(II) (0.5 mmol), copper(I) iodide (10 mol%), and imidazole (20 mol%).

-

Add water (5 mL) to the mixture.

-

Heat the reaction mixture to 100 °C and stir for 12-16 hours.

-

After cooling to room temperature, extract the reaction mixture with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to yield the isobenzofuranone product.

DOT Diagram: Modern Catalytic Syntheses of Isobenzofuranones

Caption: Comparison of modern palladium and copper-catalyzed domino syntheses.

Comparative Analysis of Synthetic Methods

The choice of synthetic method depends on various factors including substrate scope, desired substitution pattern, and scalability. The following table provides a comparative overview of classical and modern approaches.

| Method | Key Features | Advantages | Disadvantages | Typical Yields |

| Classical Reduction | Reduction of phthalimide or oxidation of o-xylene | Inexpensive starting materials, simple procedures | Harsh reaction conditions, limited functional group tolerance | 60-70% |

| Palladium-Catalyzed Domino | One-pot carbonylation and cyclization | High efficiency, broad substrate scope | Requires an inert atmosphere, catalyst cost | 70-95% |